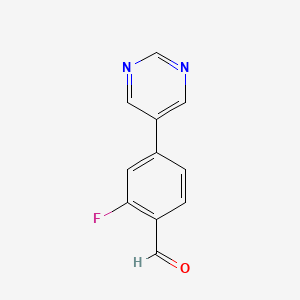
2-Benzylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Molecular Structure Analysis
The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Chemical Reactions Analysis
A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Physical And Chemical Properties Analysis
The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor (GPCR) Agonist Development
2-Benzylpyrimidine-4,6-diol: derivatives have been explored as potential agonists for GPR84, a GPCR involved in inflammatory responses. The design and synthesis of these derivatives aim to develop novel therapeutic agents targeting diseases related to inflammation and metabolic disorders .
Inflammatory Disease Biomarker Identification
Vicinal diols, such as 2-Benzylpyrimidine-4,6-diol , are important signaling metabolites in various inflammatory diseases. Their profiling can lead to the identification of potential biomarkers for these diseases, aiding in early diagnosis and treatment strategies .
Epoxide Hydrolase Inhibition
The compound has been studied for its inhibitory effects on epoxide hydrolases, enzymes that play a crucial role in the metabolism of epoxy fatty acids. Inhibitors based on 2-Benzylpyrimidine-4,6-diol could be significant in the treatment of hypertension and other cardiovascular diseases .
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Researchers have utilized 2-Benzylpyrimidine-4,6-diol in developing sensitive and selective liquid chromatography-post column derivatization methods. This enhances the detection of vicinal diols in biological matrices, improving the study of cellular signaling pathways .
Neuroinflammatory Modulation
Given its presence in immune cells, including microglia in the brain, 2-Benzylpyrimidine-4,6-diol and its derivatives could modulate neuroinflammatory processes. This has implications for the treatment of neurodegenerative diseases where inflammation is a key factor .
Metabolic Disorder Therapeutics
The activation of GPR84 by compounds like 2-Benzylpyrimidine-4,6-diol has been linked to the regulation of metabolic processes. This suggests potential applications in developing treatments for metabolic disorders such as nonalcoholic steatohepatitis .
Fibrotic Disease Treatment
GPR84, which can be targeted by 2-Benzylpyrimidine-4,6-diol derivatives, plays a role in fibrosis. Therapeutic agents developed from this compound could be used in treating fibrotic diseases, offering a novel approach to managing conditions like ulcerative colitis .
Acute Respiratory Distress Syndrome (ARDS) Management
The modulation of GPR84 activity by 2-Benzylpyrimidine-4,6-diol derivatives could have therapeutic benefits in ARDS, a severe lung condition. By influencing immune cell behavior, these compounds may help in reducing the inflammatory response in ARDS patients .
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNPRSAZFLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpyrimidine-4,6-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

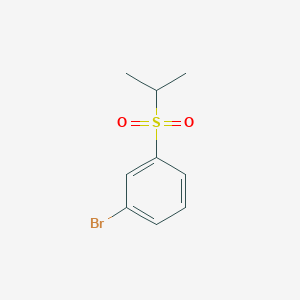

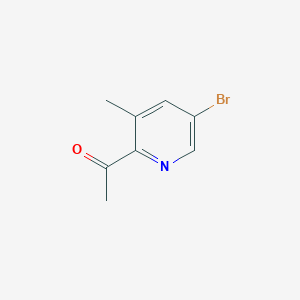
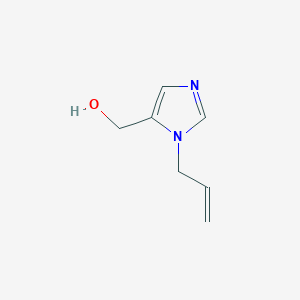
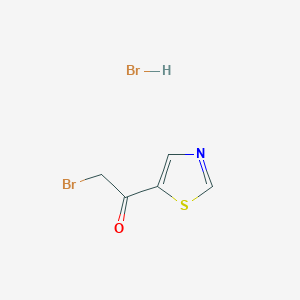
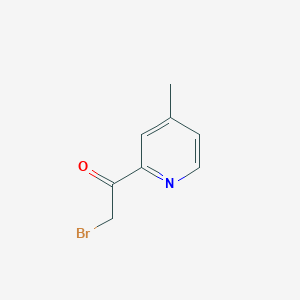



amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
